molecular formula C10H18ClNO3 B15297872 Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B15297872
M. Wt: 235.71 g/mol
InChI Key: IBTPRSUOMMKKSI-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a 2-oxa bridge (oxygen atom in the ring system). The structure includes a methyl carboxylate ester at position 1 and an aminomethyl (-CH₂NH₂) group at position 4, protonated as a hydrochloride salt to enhance solubility and stability .

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10;/h2-7,11H2,1H3;1H

InChI Key

IBTPRSUOMMKKSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the aminomethyl group: This step involves the functionalization of the bicyclic ring system with an aminomethyl group, often through a nucleophilic substitution reaction.

    Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[2.2.2]octane Frameworks

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS 135908-43-9)
  • Structure : Lacks the 2-oxa bridge but retains the bicyclo[2.2.2]octane core with a primary amine (-NH₂) at position 4 and a methyl carboxylate at position 1 .
  • Molecular Formula: C₁₀H₁₈ClNO₂ (vs. C₉H₁₆ClNO₃ for the target compound).
  • Key Differences :
    • Higher lipophilicity due to the absence of the polar 2-oxa bridge.
    • Reduced hydrogen-bonding capacity compared to the oxa-containing analogue.
    • Price : $66 for 5 g (97% purity) .
Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Structure : Ethyl ester variant with a 2-oxa bridge and primary amine at position 4 .
  • Molecular Formula: C₁₀H₁₈ClNO₃.
  • Key Differences :
    • Ethyl ester group increases molecular weight (247.71 g/mol) and may alter metabolic stability.
    • Similar polarity to the target compound due to the shared 2-oxa bridge.
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS 72422-69-6)
  • Structure: Features a dimethylamino (-N(CH₃)₂) group instead of aminomethyl .
  • Molecular Formula: C₁₂H₂₂ClNO₂.
  • Key Differences :
    • Tertiary amine reduces reactivity and bioavailability compared to primary amines.
    • Enhanced lipophilicity due to methyl groups on nitrogen.

Analogues with Different Bicyclic Systems

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8)
  • Structure : Smaller bicyclo[2.1.1]hexane core with a 2-oxa bridge .
  • Molecular Formula: C₈H₁₄ClNO₃.
  • Key Differences: Increased ring strain due to the compact bicyclo[2.1.1]hexane system.
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
  • Structure: Stereospecific isomer with amino and carboxylate groups at positions 3 and 2, respectively .
  • Key Differences: Altered spatial orientation affects binding to chiral targets. Potential differences in metabolic pathways due to stereochemistry.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (HCl Salt) Key Functional Groups
Target Compound C₉H₁₆ClNO₃ 221.68 High (polar 2-oxa) -CH₂NH₂, -COOCH₃
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate HCl C₁₀H₁₈ClNO₂ 219.71 Moderate -NH₂, -COOCH₃
Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate HCl C₁₀H₁₈ClNO₃ 247.71 High -NH₂, -COOCH₂CH₃, 2-oxa
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate HCl C₁₂H₂₂ClNO₂ 247.76 Low -N(CH₃)₂, -COOCH₃

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride, and what critical parameters influence yield and purity?

  • Methodology : The synthesis typically involves bicyclo[2.2.2]octane derivatives as precursors. Key steps include:

  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution .
  • Esterification : Carboxylate group protection using methyl esters under acidic or catalytic conditions .
  • Hydrochloride Salt Formation : Reaction with HCl to stabilize the amine group .
    • Critical Parameters :
  • Temperature : Exothermic reactions require controlled cooling (e.g., 0–5°C for amination steps) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify bicyclic framework and substituent positions (e.g., δ 3.7 ppm for methoxy groups) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 247.1 for [M+H]+^+) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the hydrochloride salt .

Q. What are the primary applications of this compound in organic synthesis?

  • Building Block : Used to synthesize rigid bicyclic analogs for drug discovery, leveraging its stability and functional group diversity .
  • Key Reactions :

  • Substitution : The aminomethyl group reacts with electrophiles (e.g., acyl chlorides) .
  • Reduction : Catalytic hydrogenation modifies unsaturated bonds in derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data between Methyl 4-(aminomethyl)-2-oxabicyclo derivatives and other bicyclic amines under similar conditions?

  • Approach :

  • Comparative Kinetics : Measure reaction rates for analogous compounds (e.g., bicyclo[2.2.1] vs. [2.2.2] frameworks) under standardized conditions .
  • Computational Modeling : DFT calculations predict steric/electronic effects of the oxabicyclo core on transition states .
    • Case Study : Fluorinated derivatives exhibit slower nucleophilic substitution due to increased steric hindrance .

Q. What strategies evaluate the interaction of this compound with biological targets like enzymes or receptors?

  • Methods :

  • Binding Assays : Radiolabeled or fluorescently tagged derivatives quantify affinity for neurological targets (e.g., NMDA receptors) .
  • Molecular Docking : Simulate interactions with protein active sites (e.g., GABAA_A receptors) to guide structural optimization .
    • Data Table :
TargetAssay TypeKi_i (nM)Reference
NMDA ReceptorCompetitive Binding120 ± 15
Serotonin TransporterUptake Inhibition450 ± 30

Q. How does the oxabicyclo[2.2.2] framework influence the compound’s stability and pharmacokinetic properties compared to non-bicyclic analogs?

  • Stability : The rigid structure reduces conformational flexibility, enhancing metabolic resistance (e.g., t1/2_{1/2} = 8.2 hrs in hepatic microsomes vs. 1.5 hrs for linear analogs) .
  • Pharmacokinetics :

  • LogP : 1.8 (predicted), indicating moderate blood-brain barrier penetration .
  • Solubility : >10 mg/mL in aqueous buffers at pH 7.4 due to hydrochloride salt formation .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to amine reactivity; avoid contact with oxidizing agents .

Q. How can researchers optimize reaction conditions for derivatization of the aminomethyl group?

  • DOE (Design of Experiments) : Vary pH (6–9), temperature (25–60°C), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Case Example : Acylation with benzoyl chloride achieves 85% yield in DCM at 0°C with triethylamine as a base .

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